

Quantitative Data on Lenvatinib Protein Binding

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Compound Focus: Lenvatinib

CAS No.: 417716-92-8

Cat. No.: S532763

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Aspect	Details
Protein Binding Percentage	97% to 99% (commonly reported as >98%) [1] [2]
Primary Binding Protein	Albumin [3] [4]
Concentration Dependence	Binding is independent of drug concentration [3]
Impact of Hepatic/Renal Function	Binding is not influenced by impaired hepatic or renal function [1]

Experimental Protocol for Protein Binding Studies

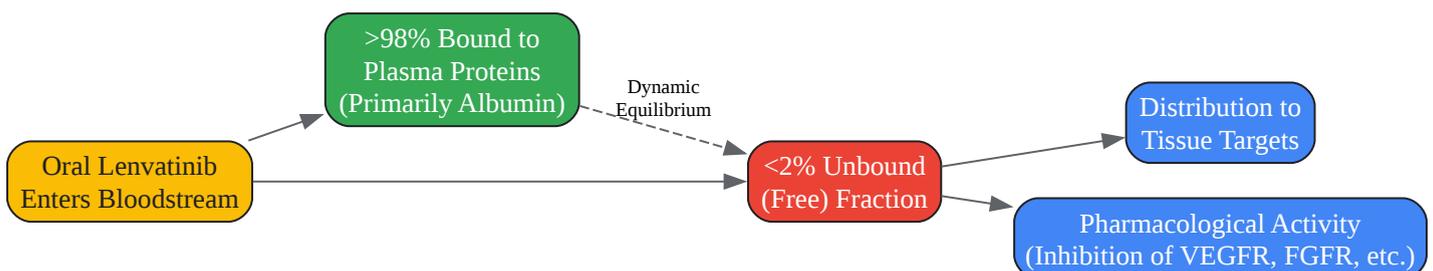
The following detailed methodology is adapted from a validated study that quantified total and unbound **lenvatinib** in human serum using **Equilibrium Dialysis** followed by **LC-MS/MS** analysis [4].

- **1. Principle:** Equilibrium dialysis separates unbound drug from protein-bound drug using a semi-permeable membrane. At equilibrium, the unbound drug concentration in the dialysate equals the unbound concentration in the serum chamber [4].
- **2. Sample Preparation:**
 - **Serum/Plasma:** Drug-free human serum or plasma is spiked with **lenvatinib** to achieve desired concentrations [4].
 - **Buffer:** Phosphate Buffered Saline (PBS, pH 7.4) is used in the dialysate chamber [4].
- **3. Equilibrium Dialysis:**

- **Device:** A commercially available equilibrium dialysis device is used.
- **Procedure:** 0.2 mL of spiked serum is placed in one chamber (matrix chamber) and 0.2 mL of PBS is placed in the opposite chamber (dialysate chamber) [4].
- **Incubation:** The device is incubated at 37°C with gentle shaking for a predetermined time (e.g., 4-6 hours) to reach equilibrium [4].
- **4. Sample Processing & Analysis:**
 - **Post-Dialysis:** After incubation, samples are collected from both the serum and dialysate chambers.
 - **Liquid-Liquid Extraction:** To measure **total lenvatinib**, an aliquot from the serum chamber is mixed with PBS and internal standard. To measure **unbound lenvatinib**, an aliquot from the dialysate chamber is used directly. The extraction involves adding an organic solvent mixture (e.g., ethyl acetate and n-hexane), vortexing, centrifuging, and evaporating the organic layer. The residue is reconstituted for LC-MS/MS analysis [4].
 - **LC-MS/MS Analysis:**
 - **Chromatography:** An ODS column with an isocratic mobile phase of acetonitrile/methanol/10 mM ammonium acetate buffer is used for separation [4].
 - **Mass Spectrometry:** Detection is performed using positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) [4].
- **5. Method Validation:** The assay was validated for sensitivity, selectivity, accuracy, and precision. The Lower Limit of Quantification (LLOQ) was 0.08 ng/mL in serum and 0.04 ng/mL in PBS, demonstrating high sensitivity [4].

Physiological Significance & Distribution

The following diagram illustrates the journey of **lenvatinib** in the bloodstream and the central role of its high protein binding in determining its distribution and activity.



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The diagram above shows that the high protein binding of **lenvatinib** creates a significant reservoir of drug in the blood. Only the small unbound fraction is pharmacologically active and able to distribute to tissues and reach its targets [4]. This binding is reversible and maintains a dynamic equilibrium between bound and unbound drug.

- **Impact on Pharmacokinetics:** The high protein binding and large distribution volume (predicted mean steady-state volume of distribution is 97 L) indicate that **lenvatinib** is extensively distributed in tissues [1] [3].
- **Clinical and Experimental Implication:** Because only the unbound drug is active, changes in protein levels or binding interactions could theoretically alter efficacy and toxicity, though its binding is robust across different physiological conditions [1].

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